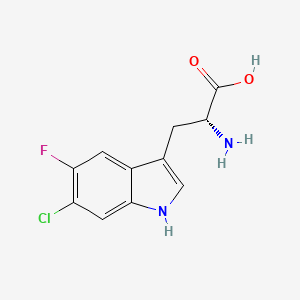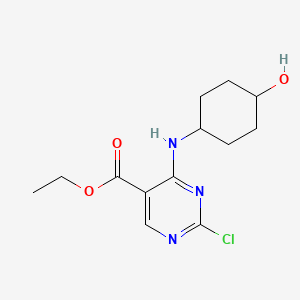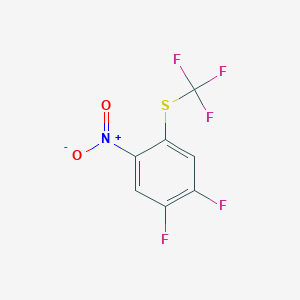
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylthiolating agent reacts with 1,2-difluoro-4-nitrobenzene under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Reduction: 1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene.
Oxidation: 1,2-Difluoro-4-nitro-5-(trifluoromethylsulfonyl)benzene.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene derivative with different substitution pattern.
1,2,4-Trifluoro-5-nitrobenzene: Contains three fluorine atoms and a nitro group but no trifluoromethylthio group.
Uniqueness
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other difluoronitrobenzene derivatives. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H2F5NO2S |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
Clave InChI |
BXDYZSUOMVCUDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


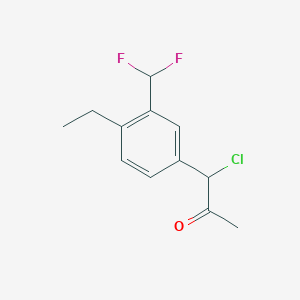
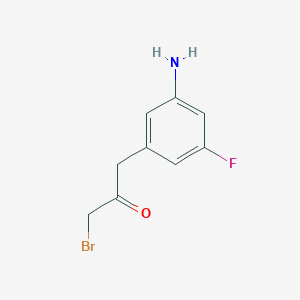
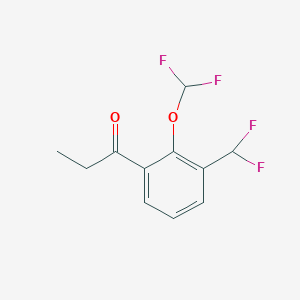
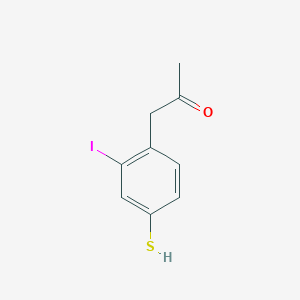
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
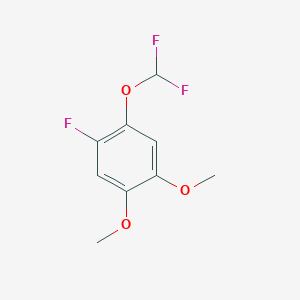

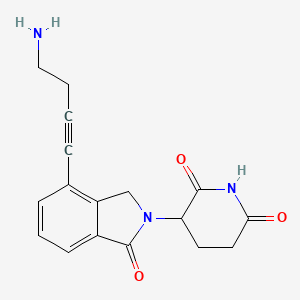
![2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14055070.png)

